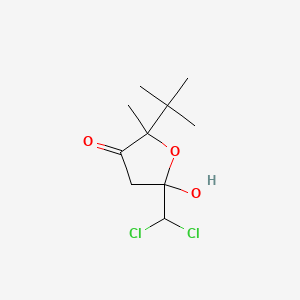

![molecular formula C15H15N3O2S B5220918 N-[5-acetyl-6-(methylthio)-2-phenyl-4-pyrimidinyl]acetamide](/img/structure/B5220918.png)

N-[5-acetyl-6-(methylthio)-2-phenyl-4-pyrimidinyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[5-acetyl-6-(methylthio)-2-phenyl-4-pyrimidinyl]acetamide, commonly known as AMPT, is a potent inhibitor of the enzyme tryptophan hydroxylase (TPH). TPH is the rate-limiting enzyme in the biosynthesis of serotonin, a neurotransmitter that plays a critical role in regulating mood, behavior, and cognition. AMPT has been widely used in scientific research to investigate the role of serotonin in various physiological and pathological processes.

Mechanism of Action

AMPT inhibits N-[5-acetyl-6-(methylthio)-2-phenyl-4-pyrimidinyl]acetamide, the enzyme responsible for the biosynthesis of serotonin. N-[5-acetyl-6-(methylthio)-2-phenyl-4-pyrimidinyl]acetamide catalyzes the conversion of tryptophan to 5-hydroxytryptophan (5-HTP), which is then converted to serotonin by the enzyme aromatic L-amino acid decarboxylase (AADC). By inhibiting N-[5-acetyl-6-(methylthio)-2-phenyl-4-pyrimidinyl]acetamide, AMPT reduces the availability of tryptophan for serotonin biosynthesis, leading to a decrease in serotonin levels.

Biochemical and Physiological Effects

AMPT-induced serotonin depletion has been shown to have a wide range of biochemical and physiological effects. In animals, AMPT administration leads to decreased locomotor activity, increased aggression, and altered circadian rhythms. In humans, AMPT has been shown to induce depressive symptoms, impair cognitive function, and alter social behavior.

Advantages and Limitations for Lab Experiments

AMPT has several advantages as a research tool. It is a potent and selective inhibitor of N-[5-acetyl-6-(methylthio)-2-phenyl-4-pyrimidinyl]acetamide, allowing for precise manipulation of serotonin levels. It has also been well-characterized in terms of its pharmacokinetics and pharmacodynamics, making it a reliable tool for studying the effects of serotonin depletion. However, AMPT also has some limitations. It is a non-specific inhibitor of N-[5-acetyl-6-(methylthio)-2-phenyl-4-pyrimidinyl]acetamide, inhibiting both isoforms of the enzyme. It also has a relatively short half-life, requiring frequent dosing to maintain serotonin depletion.

Future Directions

AMPT has been a valuable tool in the study of serotonin function, but there are still many unanswered questions about the role of serotonin in health and disease. Some potential future directions for research include:

- Investigating the role of serotonin in the regulation of immune function and inflammation.

- Studying the effects of serotonin depletion on the gut microbiome and its potential implications for health and disease.

- Investigating the role of serotonin in the development and progression of neurodegenerative diseases such as Alzheimer's and Parkinson's.

- Developing more selective and long-acting inhibitors of N-[5-acetyl-6-(methylthio)-2-phenyl-4-pyrimidinyl]acetamide for use in research and potential therapeutic applications.

Synthesis Methods

AMPT can be synthesized via a multistep process starting from 2-aminopyrimidine. The first step involves the alkylation of 2-aminopyrimidine with 2-bromoacetophenone to yield 2-(2-acetylphenylamino)pyrimidine. This intermediate is then treated with methylthiol chloride to introduce the methylthio group at the 6-position of the pyrimidine ring. Finally, the acetyl group at the 5-position is converted to the acetamide group using ammonia and acetic anhydride.

Scientific Research Applications

AMPT has been extensively used in scientific research to investigate the role of serotonin in various physiological and pathological processes. It has been used to study the effects of serotonin depletion on mood, behavior, and cognition in both animals and humans. AMPT has also been used to investigate the role of serotonin in the regulation of appetite, sleep, pain, and stress response.

properties

IUPAC Name |

N-(5-acetyl-6-methylsulfanyl-2-phenylpyrimidin-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c1-9(19)12-14(16-10(2)20)17-13(18-15(12)21-3)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,16,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNELNZBWBDSTHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(N=C1SC)C2=CC=CC=C2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24823105 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[5-acetyl-6-(methylsulfanyl)-2-phenylpyrimidin-4-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

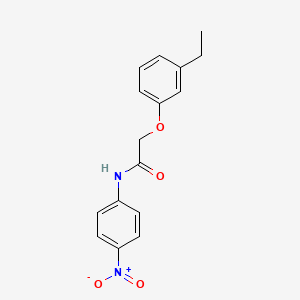

![2-[(2-bromobenzoyl)amino]-N-(2-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5220855.png)

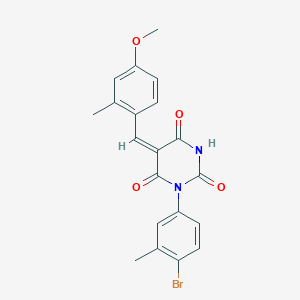

![1-(4-ethoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5220861.png)

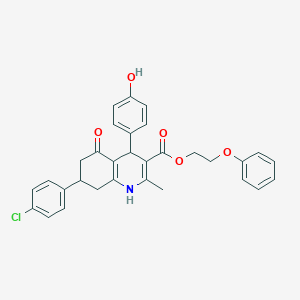

![2-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5220865.png)

![1-[4-(1-piperidinylsulfonyl)phenyl]-2-piperidinone](/img/structure/B5220890.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5220896.png)

![2-mercapto-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile - 4-methylmorpholine (1:1)](/img/structure/B5220903.png)

![3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5220904.png)

![N-[2-(4-methoxyphenoxy)ethyl]benzenesulfonamide](/img/structure/B5220909.png)

![5-{4-[2-(2-allylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5220911.png)

![ethyl 2-{[(benzylamino)(oxo)acetyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5220940.png)